Benzo(a)pyren-6-ol, 1-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(a)pyren-6-ol, 1-nitro- is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties This compound is of interest due to its unique structural modifications, which include a hydroxyl group at the 6th position and a nitro group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo(a)pyren-6-ol, 1-nitro- typically involves multi-step organic reactions. One common approach is the nitration of benzo(a)pyrene followed by hydroxylation. The nitration can be achieved using a mixture of concentrated nitric and sulfuric acids under controlled temperature conditions. The hydroxylation step often involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media .
Industrial Production Methods
Industrial production of benzo(a)pyren-6-ol, 1-nitro- is less common due to its specialized applications and potential health hazards. when produced, it follows similar synthetic routes as described above, with additional purification steps such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Benzo(a)pyren-6-ol, 1-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Electrophilic reagents like halogens or sulfonic acids under acidic conditions.
Major Products
Oxidation: Formation of benzo(a)pyren-6-one, 1-nitro-.
Reduction: Formation of benzo(a)pyren-6-ol, 1-amino-.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Benzo(a)pyren-6-ol, 1-nitro- has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of PAHs and their derivatives.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Studied for its potential mutagenic and carcinogenic effects, contributing to cancer research.
Industry: Utilized in the development of materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of benzo(a)pyren-6-ol, 1-nitro- involves its metabolic activation to reactive intermediates. These intermediates can form adducts with DNA, leading to mutations and potentially carcinogenesis. The compound primarily targets guanine bases in DNA, forming covalent bonds that disrupt normal cellular processes. The aryl hydrocarbon receptor (AhR) pathway is often implicated in mediating these effects .
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(e)pyrene: Another isomer with similar structural features but different reactivity.
Dibenzopyrenes: Compounds with additional fused benzene rings, exhibiting varied chemical behaviors.
Uniqueness
Benzo(a)pyren-6-ol, 1-nitro- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological interactions
Properties
CAS No. |
92758-46-8 |
---|---|
Molecular Formula |
C20H11NO3 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
1-nitrobenzo[a]pyren-6-ol |
InChI |
InChI=1S/C20H11NO3/c22-20-14-4-2-1-3-12(14)13-8-9-15-17(21(23)24)10-6-11-5-7-16(20)19(13)18(11)15/h1-10,22H |
InChI Key |
AHKGWCYMMNELRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2O)C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.